Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Medicinal Chemistry Kinase Inhibitors Synthetic Building Blocks

This unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid core offers five independent diversification vectors (C2, C5, C6, C7, and 3-COOH) for systematic SAR generation. High-purity material (≥95%) is essential for fragment-based screening to avoid false positives. The 3-carboxylic acid handle enables immediate amide library synthesis without additional functionalization. Verify melting point (275-280°C) as an incoming QC metric to distinguish from technical-grade impurities.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 25940-35-6
Cat. No. B1363797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS25940-35-6
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)C(=O)O)N=C1
InChIInChI=1S/C7H5N3O2/c11-7(12)5-4-9-10-3-1-2-8-6(5)10/h1-4H,(H,11,12)
InChIKeyHNYVPKNVKSTVJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS 25940-35-6): A Privileged Heterocyclic Core for Kinase-Targeted Drug Discovery


Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6) is a fused N-heterocyclic compound consisting of a pyrazole ring fused to a pyrimidine ring with a carboxylic acid functional group at the 3-position. With a molecular weight of 163.13 g/mol and molecular formula C₇H₅N₃O₂ [1], this scaffold serves as a privileged core structure in medicinal chemistry, particularly as a key intermediate for synthesizing potent protein kinase inhibitors [2]. The compound is a solid at ambient temperature with a melting point of approximately 180 °C and a predicted pKa of -1.71 ± 0.41 for the carboxylic acid moiety , indicating strong acidity relative to typical aromatic carboxylic acids. Commercial availability is established through multiple vendors at purities ranging from 95% to 98%+ [1], supporting its utility as a reliable building block in drug discovery workflows.

Why Generic Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS 25940-35-6) Cannot Be Freely Substituted: Differentiation Through Synthetic Accessibility, Purity Consistency, and Scaffold-Validated Activity


Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is not a standalone therapeutic agent but rather a critical synthetic intermediate whose procurement quality directly impacts downstream derivative yields, purity profiles, and biological assay reproducibility. The parent scaffold itself lacks direct biological activity data; however, its substituted derivatives exhibit highly variable potency across different kinase targets depending on substitution patterns [1]. The 3-carboxylic acid moiety serves as an essential synthetic handle for amide bond formation and further derivatization, while the unsubstituted core enables flexible functionalization at multiple positions (C2, C5, C6, C7) [2]. Procurement decisions must therefore prioritize vendor-specific purity specifications, batch-to-batch consistency, and validated structural identity, as impurities or incorrect regioisomers (e.g., pyrazolo[1,5-a]pyrimidine-6-carboxylic acid) can lead to failed syntheses or misleading SAR interpretation [3]. Substitution with structurally similar but functionally distinct analogs—such as 7-(trifluoromethyl)-substituted variants or 5,7-dimethyl derivatives—would fundamentally alter the synthetic trajectory and biological outcome of downstream compounds.

Quantitative Evidence for Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS 25940-35-6): Comparator-Based Differentiation Data


3-Carboxylic Acid Substituent Confers Superior Synthetic Utility and Derivative Potency Compared to Non-Carboxylated Pyrazolo[1,5-a]pyrimidine Cores

The 3-carboxylic acid group in pyrazolo[1,5-a]pyrimidine-3-carboxylic acid enables direct amide coupling and esterification reactions that are not accessible with the non-carboxylated pyrazolo[1,5-a]pyrimidine core. This functional handle is critical for generating the 3-aminocarbonyl derivatives described in patent literature as potent kinase inhibitors. Notably, pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives have demonstrated B-Raf kinase inhibition, whereas the parent unsubstituted pyrazolo[1,5-a]pyrimidine scaffold lacks measurable kinase inhibitory activity [1]. The SAR studies further demonstrate that modifications at the 3-position carboxylic acid (via amidation) combined with C2 and C5/C7 substitutions can achieve B-Raf IC50 values as low as 0.032 μM in optimized derivatives [2], representing an improvement of >3 orders of magnitude over the inactive parent core.

Medicinal Chemistry Kinase Inhibitors Synthetic Building Blocks

Unsubstituted Core Scaffold Enables Flexible SAR Exploration Across Multiple Kinase Targets, Unlike Pre-functionalized Analogs That Constrain Derivative Space

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6) provides an unsubstituted heterocyclic core with four distinct positions (C2, C5, C6, C7) available for independent functionalization, plus the reactive 3-carboxylic acid handle. In contrast, pre-substituted commercial analogs such as 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS varies) or 2-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6 analog) restrict SAR exploration by occupying key substitution positions with fixed groups [1]. The SAR data demonstrate that Pim-1 kinase inhibition is highly sensitive to substitution patterns, with IC50 values spanning from 0.158 μM to >10 μM depending on the nature and position of aryl, alkyl, and heteroaryl substituents [2]. The unsubstituted parent compound (CAS 25940-35-6) therefore represents the maximally versatile entry point for scaffold-based drug discovery programs targeting Pim-1/2, B-Raf, CHK1, AAK1, or CK2 kinases [3].

Kinase Inhibitor Scaffolds Structure-Activity Relationship Drug Discovery

Validated Commercial Purity Specifications (95% to 98%+) Ensure Reproducible Downstream Synthetic Outcomes Versus Unspecified or Lower-Purity Alternative Sources

Commercial vendors of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6) provide documented purity specifications ranging from 94% min. (HPLC) to 98%+, with melting point ranges of 275-280 °C for high-purity grades versus ~180 °C for technical grades . This melting point discrepancy (>95 °C difference) is a critical differentiator, as lower-melting material (~180 °C) indicates either different crystalline forms, hydration states, or the presence of impurities that can interfere with downstream coupling reactions. The carboxylic acid moiety makes the compound particularly susceptible to decarboxylation or salt formation during storage; higher purity grades with defined storage conditions (2-8 °C long-term) provide greater assurance of structural integrity at the time of use. In contrast, analogs such as pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (the regioisomer with carboxylic acid at the 6-position) are distinct compounds with different reactivity profiles and biological activities, yet may be confused with the 3-carboxylic acid derivative in procurement [1].

Analytical Chemistry Quality Control Synthetic Reproducibility

Scaffold-Validated Kinase Inhibition Profile Across B-Raf, Pim-1, and CHK1 Targets Distinguishes Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Derivatives from Structurally Similar Heterocyclic Scaffolds

The pyrazolo[1,5-a]pyrimidine scaffold, when appropriately substituted, demonstrates potent inhibition across multiple clinically relevant kinases with distinct ATP-binding pocket geometries. Optimized pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives achieve B-Raf IC50 values of 0.032 μM [1], Pim-1 IC50 values as low as 0.158 μM [2], and sub-micromolar CHK1 inhibition with confirmed X-ray crystallographic binding modes [3]. This multi-kinase targeting capability arises from the scaffold‘s ability to present hydrogen-bonding interactions with the kinase hinge region while projecting substituents into both the solvent-exposed region and hydrophobic back pocket. In contrast, structurally related scaffolds such as pyrazolo[3,4-d]pyrimidines or pyrido[2,3-d]pyrimidines exhibit more restricted kinase selectivity profiles due to altered nitrogen atom positioning and different hinge-binding geometries [1]. The pyrazolo[1,5-a]pyrimidine scaffold’s N1 nitrogen position is particularly critical for establishing the conserved hinge-region hydrogen bond observed across multiple kinase co-crystal structures.

Kinase Pharmacology Scaffold Comparison Drug Discovery

Recommended Procurement and Research Application Scenarios for Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS 25940-35-6)


Kinase-Focused Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Programs

The unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid core serves as an ideal starting point for fragment-based screening and scaffold-hopping campaigns targeting the kinase ATP-binding pocket. The scaffold's validated binding to multiple kinases (B-Raf, Pim-1/2, CHK1, AAK1) with co-crystal structure confirmation enables rapid fragment elaboration guided by existing SAR knowledge. Procurement of high-purity material (≥95% by HPLC, melting point 275-280 °C ) is essential for fragment library preparation to avoid false positives from impurities that may exhibit off-target kinase inhibition. The carboxylic acid handle permits immediate amide library synthesis for fragment growth without requiring additional functional group installation steps, accelerating hit-to-lead timelines by eliminating one synthetic transformation compared to non-carboxylated cores.

Parallel Synthesis and SAR Exploration for Multi-Kinase Inhibitor Programs

The five distinct diversification vectors of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (C2, C5, C6, C7, and 3-COOH) support systematic parallel synthesis workflows for SAR generation across kinase selectivity panels . Unlike pre-substituted commercial analogs that restrict synthetic flexibility, the unsubstituted core (CAS 25940-35-6) enables independent variation of substituents at each position, facilitating the identification of kinase-selectivity determinants. Published SAR data demonstrate that Pim-1 versus Pim-2 selectivity can be tuned through differential substitution at the C5 and C7 positions , with IC50 values spanning from 0.158 μM to >10 μM depending on substitution patterns. Researchers should verify vendor purity specifications (95%+ recommended) and confirm structural identity via NMR prior to initiating multi-gram parallel synthesis campaigns, as regioisomeric contamination with pyrazolo[1,5-a]pyrimidine-6-carboxylic acid can confound SAR interpretation .

Amide- and Ester-Based Prodrug Development Leveraging the 3-Carboxylic Acid Handle

The 3-carboxylic acid functionality provides a chemically tractable handle for generating amide and ester prodrugs of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. This functional group is essential for optimizing physicochemical properties such as solubility, permeability, and metabolic stability without requiring de novo scaffold synthesis. Patent literature explicitly describes 3-aminocarbonyl-substituted derivatives as preferred embodiments, indicating that the carboxylic acid serves as a critical junction point for introducing solubilizing amines, PEG chains, or targeting moieties. The strong acidity of the carboxylic acid (predicted pKa = -1.71 ± 0.41 ) enables efficient activation with standard coupling reagents (EDC, HATU, HBTU) under mild conditions compatible with sensitive heterocyclic systems. Procurement of material with verified carboxylic acid integrity (absence of decarboxylation byproducts) is critical, as decarboxylated pyrazolo[1,5-a]pyrimidine lacks the synthetic handle required for amide formation.

Quality-Controlled Building Block Procurement for CRO and Academic Medicinal Chemistry Core Facilities

For contract research organizations (CROs) and academic core facilities supporting multiple medicinal chemistry projects, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6) represents a high-value building block warranting bulk procurement with documented quality specifications. The significant melting point differential between technical grade material (~180 °C ) and high-purity research grade material (275-280 °C, ≥95% purity ) provides a rapid, non-destructive incoming QC metric—a >95 °C discrepancy that reliably flags material of inadequate purity for sensitive coupling reactions. Long-term storage recommendations (2-8 °C ) should be strictly followed to prevent carboxylic acid degradation. Facilities should maintain separate inventory for this compound versus its 6-carboxylic acid regioisomer [1], as the two compounds are not synthetically interchangeable and yield biologically distinct amide products with potentially divergent kinase inhibition profiles.

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